![molecular formula C16H12F2N2O3S2 B2956969 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895451-75-9](/img/structure/B2956969.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, a fluorophenyl group, and a propanamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Similar compounds have been involved in reactions such as carboarylation .Scientific Research Applications
Synthesis and Characterization
One study reports the synthesis and comprehensive characterization of a flurbiprofen derivative, prepared via a reaction between benzo[d]thiazol-2-amine and flurbiprofen. This derivative was fully analyzed, showcasing its potential as a scaffold for further chemical modifications and applications in drug development (Manolov, Ivanov, & Bojilov, 2021).
Antibacterial Activity
Another study highlights the antibacterial properties of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight. A specific derivative showed promising antibacterial activity, superior to commercial agents, and effectively reduced disease severity in rice, indicating potential agricultural applications (Shi et al., 2015).
Spectroscopic and Theoretical Investigations
Research into the dual fluorescence effects of selected 1,3,4-thiadiazoles reveals the influence of substituents and molecular aggregation on fluorescence properties. This study suggests applications in fluorescence-based sensors and molecular probes (Budziak et al., 2019).
Carbonic Anhydrase Inhibition
Compounds related to the target molecule have been evaluated as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. This research provides insights into designing more potent inhibitors with potential applications in cancer therapy (Ilies et al., 2003).
Fluoroalkylation and Aryl Migration
A study demonstrates the use of fluorinated sulfinate salts in the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This process highlights the synthetic utility of such compounds in introducing fluorinated groups into molecules, which is valuable in medicinal chemistry (He et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIZYSXLIJRNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide |
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